molecular formula C16H14ClNO3 B1635512 N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide CAS No. 345990-66-1

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

Cat. No. B1635512
CAS RN: 345990-66-1
M. Wt: 303.74 g/mol
InChI Key: LFHJJWCZXLADLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide (BHBCA) is an organic compound of the amide class that has been widely studied due to its potential applications in a variety of industries. This compound has been found to be useful in the synthesis of various compounds, as well as in the study of its mechanism of action, biochemical and physiological effects, and the advantages and limitations of laboratory experiments involving it. In

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Research on compounds similar to N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide often involves pharmacokinetic and metabolism studies. For instance, studies on acetaminophen (paracetamol) have explored how it's metabolized in the body, identifying various metabolites and their implications for drug safety and efficacy (James et al., 2009). These insights are crucial for understanding the metabolic pathways of related compounds and their potential effects on human health.

Toxicology and Safety Evaluation

Research also extends to evaluating the toxicological profiles of chemical compounds, including their potential to induce liver injury or interact with other medications. This involves examining the formation of specific metabolites that could contribute to toxicity, as well as assessing the compound's overall safety profile in clinical settings (Pitt & Hauser, 1998). Such studies are vital for identifying any risks associated with the use of new chemical entities in medical treatments.

Drug Development and Therapeutic Potential

Investigations into the therapeutic applications of compounds like this compound form a significant area of research. This includes phase I clinical trials to determine the optimal dosing, understand pharmacokinetics, and evaluate the efficacy of new drugs targeting specific pathways or receptors (Propper et al., 2001). Such research helps in the development of new therapeutic agents and enhances our understanding of their mechanisms of action.

properties

IUPAC Name

N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-9-15(20)18-10-13-8-12(6-7-14(13)19)16(21)11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHJJWCZXLADLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide
Reactant of Route 6
N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.